molecular formula C9H11BrN2O4 B15224886 Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B15224886
M. Wt: 291.10 g/mol
InChI Key: HDQKZHXMRNERCT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st and 2nd positions, and a nitro group at the 5th position The carboxylate ester group is attached to the 2nd position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the bromination of 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.

    Reduction: 4-amino-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate.

    Ester Hydrolysis: 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory agents.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and nitro groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the nitro and additional ethyl groups, resulting in different chemical reactivity and biological activity.

    4-bromo-1-ethyl-5-nitro-1H-pyrrole-2-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.

    1-ethyl-5-nitro-1H-pyrrole-2-carboxylate: Lacks the bromine atom, affecting its potential for nucleophilic substitution reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O4

Molecular Weight

291.10 g/mol

IUPAC Name

ethyl 4-bromo-1-ethyl-5-nitropyrrole-2-carboxylate

InChI

InChI=1S/C9H11BrN2O4/c1-3-11-7(9(13)16-4-2)5-6(10)8(11)12(14)15/h5H,3-4H2,1-2H3

InChI Key

HDQKZHXMRNERCT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=C1[N+](=O)[O-])Br)C(=O)OCC

Origin of Product

United States

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